N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide
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Overview
Description
N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide is a heterocyclic compound that features a cyclopenta[b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide can be achieved through a multicomponent condensation reaction. This involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction typically proceeds in the presence of a base such as triethylamine, leading to the formation of the desired cyclopenta[b]pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions can be employed to reduce the compound, typically using hydrogen gas and a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the cyclopenta[b]pyridine core.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: Hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted cyclopenta[b]pyridine derivatives.
Scientific Research Applications
N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide involves its interaction with molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with metal ions and organic molecules is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other cyclopenta[b]pyridine derivatives.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-11(15)14-8-10-6-5-9-4-3-7-13-12(9)10/h2-4,7,10H,1,5-6,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMIAKOQTUCPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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